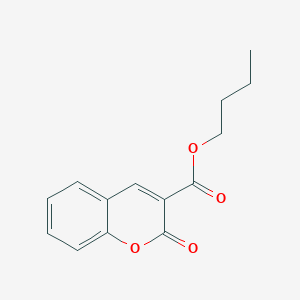
Butyl coumarin-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl coumarin-3-carboxylate, also known as coumarin-3-carboxylic acid butyl ester, is a chemical compound with the molecular formula C13H14O4. It is a white crystalline powder with a sweet odor and is commonly used in the fragrance industry. However, it also has potential applications in scientific research due to its unique properties.
Wirkmechanismus
The mechanism of action of butyl Butyl coumarin-3-carboxylatearboxylate is not fully understood. However, it is believed to act as a ligand for metal ions, which can lead to fluorescence. It may also have other interactions with biological molecules, which could contribute to its potential biological activity.
Biochemische Und Physiologische Effekte
Studies have shown that butyl Butyl coumarin-3-carboxylatearboxylate has potential biological activity, including antioxidant and anti-inflammatory effects. It has also been shown to have potential as an anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using butyl Butyl coumarin-3-carboxylatearboxylate in lab experiments is its fluorescent properties, which can be used to detect the presence of metal ions. However, one limitation is that it may not be suitable for certain experiments due to its potential interactions with biological molecules.
Zukünftige Richtungen
There are several potential future directions for the use of butyl Butyl coumarin-3-carboxylatearboxylate in scientific research. One area of interest is the development of new fluorescent probes for the detection of metal ions. Another potential direction is the synthesis of new compounds based on butyl Butyl coumarin-3-carboxylatearboxylate with potential biological activity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of research.
Synthesemethoden
Butyl Butyl coumarin-3-carboxylatearboxylate can be synthesized through a variety of methods, including the reaction of Butyl coumarin-3-carboxylatearboxylic acid with butanol in the presence of a catalyst. Another method involves the esterification of Butyl coumarin-3-carboxylatearboxylic acid with butyl chloride in the presence of a base.
Wissenschaftliche Forschungsanwendungen
Butyl Butyl coumarin-3-carboxylatearboxylate has been used in scientific research for various purposes, including as a fluorescent probe for the detection of metal ions. It has also been used as a building block for the synthesis of other compounds with potential biological activity.
Eigenschaften
CAS-Nummer |
7460-87-9 |
|---|---|
Produktname |
Butyl coumarin-3-carboxylate |
Molekularformel |
C14H14O4 |
Molekulargewicht |
246.26 g/mol |
IUPAC-Name |
butyl 2-oxochromene-3-carboxylate |
InChI |
InChI=1S/C14H14O4/c1-2-3-8-17-13(15)11-9-10-6-4-5-7-12(10)18-14(11)16/h4-7,9H,2-3,8H2,1H3 |
InChI-Schlüssel |
DNSDRVXHFSEQRO-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C1=CC2=CC=CC=C2OC1=O |
Kanonische SMILES |
CCCCOC(=O)C1=CC2=CC=CC=C2OC1=O |
Andere CAS-Nummern |
7460-87-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





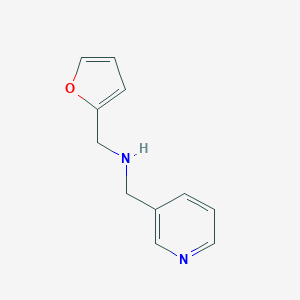
![N-[2-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl]acetamide](/img/structure/B187826.png)
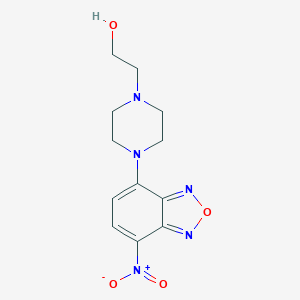
![5-Naphthalen-2-yl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid ethyl ester](/img/structure/B187830.png)
![3-[(Tert-butoxycarbonyl-methyl-amino)-methyl]-benzoic acid](/img/structure/B187831.png)
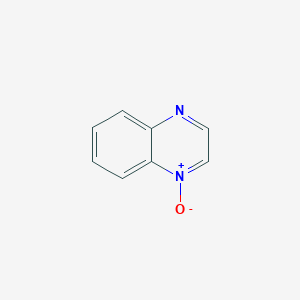
![5-(4-fluorophenyl)-N-(2-hydroxy-5-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B187834.png)
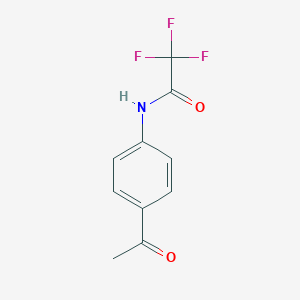
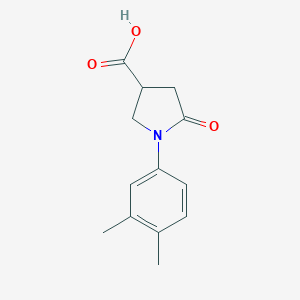
![1-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanone](/img/structure/B187840.png)

![Methyl 5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B187844.png)